Synthetic Versatility: 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one as a Documented Key Intermediate in HPK1 Inhibitor Development Versus Non-Halogenated Parent Compound
3-Bromopyrido[2,3-D]pyridazin-8(7H)-one has been explicitly documented as a key synthetic intermediate in the preparation of naphthyridine-based HPK1 (Hematopoietic Progenitor Kinase 1) inhibitors for cancer immunotherapy applications . In contrast, the non-brominated parent compound (CAS 15375-79-8) lacks the reactive bromine handle required for the cross-coupling steps essential to constructing the naphthyridine pharmacophore. This represents a functional differentiation in synthetic utility rather than a simple structural variation.
| Evidence Dimension | Documented synthetic application in drug discovery programs |
|---|---|
| Target Compound Data | Explicitly cited in patent literature as precursor for naphthyridine HPK1 inhibitors |
| Comparator Or Baseline | Non-brominated pyrido[2,3-d]pyridazin-8(7H)-one (CAS 15375-79-8) — No documented use in HPK1 inhibitor synthesis; lacks C3 reactive handle |
| Quantified Difference | Qualitative functional difference: bromine enables Pd-catalyzed cross-coupling; non-brominated analog cannot participate |
| Conditions | Patent-derived synthetic route for naphthyridine HPK1 inhibitors; reaction conditions not publicly specified |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting HPK1 or related kinase pathways, the brominated compound provides a validated synthetic entry point that the non-halogenated parent cannot substitute.
